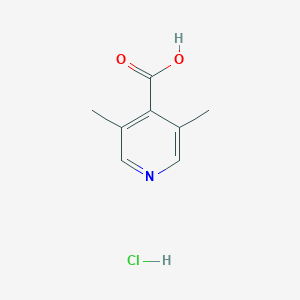

3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

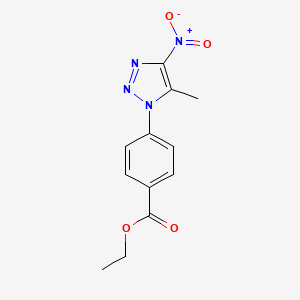

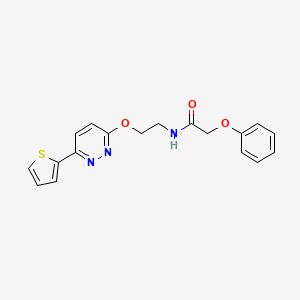

3,5-Dimethylpyridine-4-carboxylic acid, also known as 3,5-Dimethylisonicotinic acid, is a chemical compound with the CAS Number: 544703-96-0 . It has a molecular weight of 151.16 and its IUPAC name is 3,5-dimethylisonicotinic acid .

Molecular Structure Analysis

The InChI code for 3,5-Dimethylpyridine-4-carboxylic acid is1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Dimethylpyridine-4-carboxylic acid are not detailed in the search results. Pyridine derivatives are known to participate in a variety of chemical reactions, but the specifics would depend on the reaction conditions and the other reactants involved .Physical And Chemical Properties Analysis

3,5-Dimethylpyridine-4-carboxylic acid is a powder at room temperature . It has a predicted boiling point of 387.9±37.0 °C and a predicted density of 1.183±0.06 g/cm3 . The compound’s pKa is predicted to be 0.48±0.37 .Scientific Research Applications

Catalytic Applications

The use of pyridine derivatives, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), has been explored as recyclable catalysts for acylation reactions. These catalysts facilitate the acylation of alcohols and phenols under base-free conditions, with detailed investigation into the reaction mechanisms. This illustrates the potential of pyridine derivatives in enhancing catalytic efficiencies and recycling capabilities in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Supramolecular Chemistry

Pyridine carboxylic acids have been used to design cocrystals involving various carboxylic acids. These studies explore the hydrogen bonding capabilities of the pyridine unit, leading to cocrystals with specific supramolecular arrangements and potential applications in material science and drug design (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Luminescence and Sensing

Lanthanide-based coordination polymers assembled from pyridine-2,6-dicarboxylic acid derivatives demonstrate unique luminescent properties. These materials have applications in white-light-emitting materials and sensitive detection of ions and molecules, illustrating the role of pyridine derivatives in developing new photoluminescent materials and sensors (Huang, Yu, Bai, & Xu, 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3,5-dimethylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-9-4-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKATUNWFHNASIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

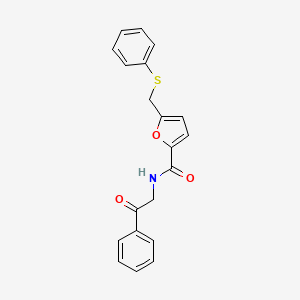

![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)

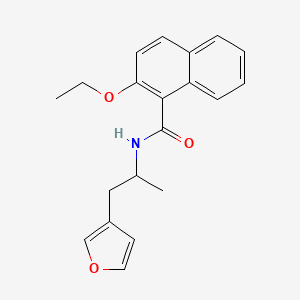

![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)

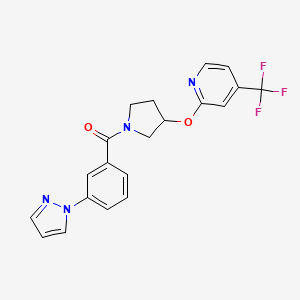

![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)